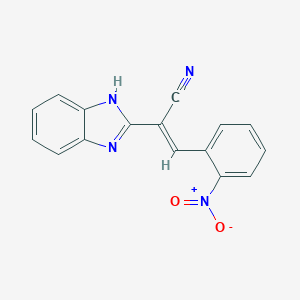![molecular formula C22H28N2O4 B236419 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236419.png)
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide, also known as GW 501516, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and athletic performance, it has gained popularity as a performance-enhancing drug among athletes. In
Mecanismo De Acción
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that plays a critical role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 leads to increased expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in increased energy production, improved insulin sensitivity, and reduced inflammation in the body.
Biochemical and physiological effects:
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 has been shown to have a number of biochemical and physiological effects in animal models and human studies. It has been shown to increase endurance and improve exercise performance in animal models. Additionally, 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 has been shown to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis in skeletal muscle. This results in increased energy production and improved endurance during exercise. Furthermore, 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 has been shown to improve insulin sensitivity and reduce inflammation in animal models and human studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, it has a high affinity for PPARδ, which makes it a potent and selective activator of this receptor. However, there are also some limitations to using 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 in lab experiments. It has been shown to have off-target effects on other nuclear receptors, which may complicate data interpretation. Additionally, the long-term effects of 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 on the body are not well understood, which may limit its use in some experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516. One area of research is the development of more selective and potent PPARδ agonists with fewer off-target effects. Additionally, further research is needed to understand the long-term effects of 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 on the body, particularly in relation to its potential use as a performance-enhancing drug. Finally, 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 may have potential therapeutic applications in the treatment of a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. Further research is needed to explore these potential therapeutic applications.
In conclusion, 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 is a synthetic compound that has potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It works by activating the PPARδ receptor in the body, which leads to improved energy production, insulin sensitivity, and reduced inflammation. While there are some limitations to using 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 in lab experiments, its ease of synthesis and potent activity make it a valuable tool for exploring the role of PPARδ in the body. Future research on 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 may lead to the development of more selective and potent PPARδ agonists and the discovery of new therapeutic applications for this compound.
Métodos De Síntesis
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 is a synthetic compound that can be synthesized by various methods. One of the most common methods is the reaction of 2-bromo-4'-methylpropiophenone with 5-methoxy-2-(4-morpholinyl)aniline in the presence of a base to yield the intermediate product. The intermediate product is then reacted with ethyl chloroacetate in the presence of a base to yield the final product, 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516.
Aplicaciones Científicas De Investigación
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin resistance, reduce inflammation, and lower triglyceride levels in animal models. Additionally, 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, 2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide 501516 has been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
Nombre del producto |
2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C22H28N2O4 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
N-(5-methoxy-2-morpholin-4-ylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H28N2O4/c1-16(2)17-4-6-18(7-5-17)28-15-22(25)23-20-14-19(26-3)8-9-21(20)24-10-12-27-13-11-24/h4-9,14,16H,10-13,15H2,1-3H3,(H,23,25) |
Clave InChI |
AQQXDKWRVBMUMO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B236337.png)
![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)
![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236366.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide](/img/structure/B236374.png)


![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B236379.png)

![4-ethyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236393.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B236396.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236408.png)